Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate is an organic molecule containing chlorine, carbon, hydrogen, nitrogen, and oxygen atoms. Its structure can be found in various databases such as PubChem [].
Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate is a chemical compound with the molecular formula C9H10ClN2O3 and a molecular weight of 265.09 g/mol. It is often encountered in its hydrochloride form, which is more soluble in water. The compound features a pyridine ring substituted with a chlorine atom, contributing to its unique reactivity and biological properties. Its structure allows for various functionalization, making it a versatile intermediate in organic synthesis and medicinal chemistry .
Research indicates that derivatives of Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate exhibit notable biological activities:
The synthesis of Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate typically involves:
Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate has several applications:
Interaction studies involving Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate focus on:
Several compounds share structural similarities with Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate, highlighting its uniqueness:
Compound Name | CAS Number | Similarity Index | Key Features |
---|---|---|---|
Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate | 212322-56-0 | 0.55 | Contains a benzamide moiety; potential anticancer activity |
(S)-Methyl 2-amino-3-(5-chloropyridin-2-yl)propanoate hydrochloride | 1810074-86-2 | 0.54 | Features a propanoate side chain; studied for neuroprotective effects |
Ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate hydrochloride | 1956319-58-6 | 0.50 | Similar amino acid structure; explored for metabolic disorders |
Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate stands out due to its specific pyridine substitution pattern and resulting reactivity profile, making it a valuable compound in both synthetic chemistry and pharmacology.